tert-butyl 3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
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Overview
Description
tert-butyl 3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic structure, and the presence of a sulfamoyl group and a tert-butyl ester group. The compound’s molecular formula is C14H24N4O4S, and it has a molecular weight of 344.43 g/mol .
Preparation Methods
The synthesis of tert-butyl 3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the sulfamoyl group and the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
tert-butyl 3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts.
Scientific Research Applications
tert-butyl 3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Mechanism of Action
The mechanism of action of tert-butyl 3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the pyrazolo[1,5-a]pyrazine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-butyl 3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate can be compared with other similar compounds, such as:
tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: This compound has a fluorosulfonyl group instead of a sulfamoyl group, which can lead to different chemical reactivity and biological activity.
tert-butyl 3-(methylsulfamoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: The presence of a methylsulfamoyl group instead of a sulfamoyl group can also affect the compound’s properties and applications.
Properties
CAS No. |
2137645-45-3 |
---|---|
Molecular Formula |
C11H18N4O4S |
Molecular Weight |
302.4 |
Purity |
95 |
Origin of Product |
United States |
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